
5-Fluoro-2'-deoxyuridine-5'-monophosphate
説明
5-Fluoro-2’-deoxyuridine-5’-monophosphate is a fluorinated pyrimidine nucleotide analog. It is an important compound in the field of medicinal chemistry, particularly in cancer treatment. This compound is known for its role as a suicide inhibitor of thymidylate synthase, an enzyme crucial for DNA synthesis .
準備方法
Synthetic Routes and Reaction Conditions: 5-Fluoro-2’-deoxyuridine-5’-monophosphate is synthesized from 5-fluorouracil and 5-fluoro-2’-deoxyuridine. The synthesis involves a series of reactions, including phosphorylation and fluorination. The reaction conditions typically require the presence of a phosphorylating agent and a fluorinating reagent .
Industrial Production Methods: In industrial settings, the production of 5-Fluoro-2’-deoxyuridine-5’-monophosphate involves large-scale chemical synthesis using automated reactors
生物活性
5-Fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP) is a significant compound in cancer therapy, primarily due to its role as an inhibitor of thymidylate synthase (TS). This article explores the biological activity of FdUMP, including its mechanism of action, metabolic pathways, and therapeutic potential, supported by various research findings and case studies.
Overview of this compound
FdUMP is a nucleotide analog derived from 5-fluoro-2'-deoxyuridine (FdUrd), a fluoropyrimidine that exhibits antitumor properties. The compound's structure allows it to mimic natural nucleotides, which facilitates its incorporation into DNA and RNA synthesis pathways.
Chemical Structure
- Chemical Formula : CHFNOP
- Molecular Weight : 326.1723 g/mol
FdUMP exerts its biological activity primarily through the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. This inhibition disrupts the de novo synthesis of thymidine, leading to impaired DNA replication and cell proliferation.
Inhibition of Thymidylate Synthase
- Enzymatic Reaction : FdUMP binds to TS, forming a stable complex that prevents the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), utilizing 5,10-methylenetetrahydrofolate as a cofactor.
- Consequences : The inhibition results in decreased dTMP levels, which are essential for DNA synthesis, ultimately leading to cytotoxic effects in rapidly dividing cancer cells .
Metabolism and Pharmacokinetics
The metabolism of FdUMP involves several key pathways that influence its biological activity and therapeutic efficacy. Upon administration, FdUMP can be phosphorylated to form active triphosphate derivatives or can undergo hydrolysis and other metabolic transformations.
Key Metabolic Pathways
- Conversion to Active Forms : FdUMP can be converted into 5-fluoro-2'-deoxyuridine triphosphate (FdUTP), which also exhibits inhibitory effects on DNA synthesis.
- Formation of Other Metabolites : Studies have shown that FdUrd is metabolized to 5-fluorouracil (FUra), which can further participate in various metabolic pathways .
Research Findings and Case Studies
Numerous studies have documented the effectiveness of FdUMP in various cancer models. Below are some notable findings:
Therapeutic Applications
FdUMP has been utilized in various clinical settings, particularly in combination therapies for cancers such as colorectal cancer. Its ability to enhance the efficacy of other chemotherapeutic agents makes it a valuable component in treatment regimens.
Clinical Implications
科学的研究の応用
Cancer Treatment
FdUMP is primarily utilized in the treatment of various cancers, especially colorectal cancer. Its effectiveness has been demonstrated in several studies:
- Colorectal Cancer : FdUMP has shown improved efficacy when conjugated with folic acid, enhancing cytotoxicity against both sensitive and 5-FU-resistant colorectal tumor cells .
- Pancreatic Cancer : Research indicates that FdUMP can be effectively used in pancreatic cancer cell lines, demonstrating its potential beyond colorectal applications .
Combination Therapies
FdUMP is often used in combination with other chemotherapeutic agents. Studies have indicated that combining FdUMP with drugs like Raltitrexed or Pemetrexed can enhance antitumor activity, particularly in TS-deficient cell lines .
Research Applications
FdUMP is also extensively used in laboratory settings for studying the activity and function of thymidylate synthase:
- Inhibition Studies : FdUMP is employed to investigate the inhibition mechanisms of TS. It has been shown to inhibit cellular growth more effectively than 5-FU alone .
- Drug Resistance Research : The compound is pivotal in exploring mechanisms of drug resistance in cancer cells, particularly those resistant to fluoropyrimidines .
Data Tables
Application Area | Specific Use Case | Key Findings |
---|---|---|
Cancer Treatment | Colorectal Cancer | Enhanced efficacy with folic acid conjugation |
Pancreatic Cancer | Effective against pancreatic cancer cell lines | |
Research Studies | TS Activity Studies | More effective growth inhibition than 5-FU |
Drug Resistance Mechanisms | Insights into overcoming fluoropyrimidine resistance |
Case Studies
- Colorectal Cancer Study : A study comparing the effects of FdUMP and 5-FU on human colon adenocarcinoma cells found that both compounds induced apoptosis but through different pathways, suggesting distinct mechanisms of action that could be exploited for therapeutic purposes .
- Pancreatic Cell Line Analysis : Research involving capillary electrophoresis to determine the levels of FdUMP in pancreatic cancer cell lines revealed significant insights into its metabolic pathways and potential therapeutic applications .
- Erythrocyte Encapsulation Study : A study demonstrated that encapsulating FdUMP within human erythrocytes could convert it into the active form, 5-fluoro-2'-deoxyuridine, enhancing its therapeutic efficacy against tumors .
化学反応の分析
Formation of FdUMP from Prodrugs
FdUMP is generated through the bioactivation of prodrugs like 5-fluorouracil (5-FU) and floxuridine (5-FUdR) . The metabolic pathways differ:
-
5-FU undergoes sequential phosphorylation via the same enzymes as endogenous uracil, ultimately forming FdUMP .
-
5-FUdR is directly phosphorylated by thymidine kinase to FdUMP, bypassing intermediate steps .
This phosphorylation is essential for FdUMP’s activity, as the monophosphate form directly interacts with TS.
Inhibition of Thymidylate Synthase (TS)
FdUMP irreversibly inhibits TS by forming a covalent ternary complex with the enzyme and its cofactor 5,10-methylenetetrahydrofolate (CH₂THF) . The reaction proceeds in two phases:
Reaction Mechanism
-
Initial Reversible Binding :
FdUMP competes with the natural substrate 2'-deoxyuridine-5'-monophosphate (dUMP) for the TS active site. The apparent Kᵢ for FdUMP is ~20 µM . -
Irreversible Inactivation :
A cysteine residue (Cys-198 in E. coli) attacks the C6 position of FdUMP, forming a covalent bond. This step is stabilized by CH₂THF, leading to a ternary complex (TS-FdUMP-CH₂THF) .
Key Characteristics of the Ternary Complex
Parameter | Value | Source |
---|---|---|
Dissociation half-life | ~16 hours (slow release) | |
Absorbance maximum | 326 nm | |
Stability under SDS-PAGE | Resistant to denaturation |
Competition with Endogenous dUMP
The efficacy of FdUMP depends on intracellular dUMP levels, which rise post-5-FU administration due to feedback mechanisms. Key findings include:
-
Biphasic Elimination : FdUMP levels decline with initial t₁/₂ = 6 hrs and final t₁/₂ = 7–9 days in tumor tissues .
-
Tissue-Specific Dynamics :
In vitro studies demonstrate that high dUMP concentrations reduce FdUMP’s inhibitory potency by delaying covalent bond formation .
Stability and Hydrolysis of FdUMP Prodrugs
Prodrugs like sulfonyl-containing phosphotriester analogues hydrolyze to release FdUMP under physiological conditions:
Hydrolysis Kinetics
Prodrug Structure | Half-life (pH 7.4, 37°C) | Activity vs. 5-FU |
---|---|---|
FdUMP phosphorodiamidate | 0.33–12.23 hours | 10× more potent |
FdUMP phosphorodimorpholidate | 12.23 hours | Less active |
Hydrolysis accelerates in human plasma, enhancing FdUMP release . Thymidine reverses cytotoxicity, confirming TS as the primary target .
Comparative Inhibition with Analogues
FdUMP outperforms other fluoropyrimidines in TS inhibition:
Inhibition Efficacy (IC₅₀ Values)
Compound | IC₅₀ (TS Inhibition) | Notes |
---|---|---|
FdUMP | 0.05–0.5 µM | Irreversible binding |
5-FU | >10 µM | Requires bioactivation |
5-Fluoro-2'-deoxycytidine | ~20 µM | Time-dependent inactivation |
FdUMP’s direct inhibition bypasses resistance mechanisms associated with prodrug metabolism .
Biological Consequences of TS Inhibition
特性
CAS番号 |
134-46-3 |
---|---|
分子式 |
C9H12FN2O8P |
分子量 |
326.17 g/mol |
IUPAC名 |
[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H12FN2O8P/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(20-7)3-19-21(16,17)18/h2,5-7,13H,1,3H2,(H,11,14,15)(H2,16,17,18)/t5-,6+,7+/m0/s1 |
InChIキー |
HFEKDTCAMMOLQP-RRKCRQDMSA-N |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)COP(=O)(O)O)O |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)COP(=O)(O)O)O |
正規SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)COP(=O)(O)O)O |
Key on ui other cas no. |
88410-68-8 134-46-3 |
同義語 |
5 Fluoro 2' Deoxyuridine 5' Monophosphate 5-Fluoro-2'-Deoxyuridine-5'-Monophosphate FdUMP Fluorodeoxyuridylate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。